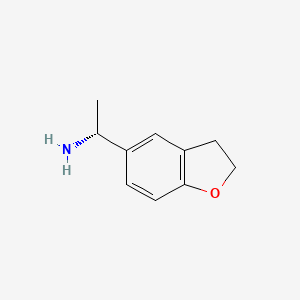
(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine is a chiral amine compound featuring a benzofuran ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Ethanamine Group: This step often involves reductive amination or other amination techniques to introduce the ethanamine moiety.
Industrial Production Methods
Industrial production methods for ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization.
化学反应分析
Types of Reactions
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzofuran ring or the ethanamine moiety.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of ®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(S)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine: The enantiomer of the compound, which may have different biological activities.
1-(2,3-Dihydrobenzofuran-5-YL)propanamine: A structurally similar compound with a propanamine group instead of an ethanamine group.
Uniqueness
®-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine is unique due to its specific chiral configuration and the presence of the benzofuran ring, which can impart distinct chemical and biological properties.
生物活性
(R)-1-(2,3-Dihydrobenzofuran-5-YL)ethanamine, a chiral amine compound with a unique benzofuran structure, has garnered attention for its significant biological activity, particularly as a selective agonist for cannabinoid receptors. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound features a dihydrobenzofuran moiety, which contributes to its pharmacological properties. The stereochemistry of this compound is critical in determining its interaction with biological targets. Its structure allows for specific interactions with cannabinoid receptors, particularly the CB2 subtype.
This compound primarily acts as an agonist at the CB2 receptor. This receptor is involved in various physiological processes, including pain modulation and immune response. The compound's selectivity for CB2 over CB1 receptors minimizes the psychoactive effects typically associated with cannabinoid receptor activation. Molecular docking studies have revealed key interactions between the compound and the receptor binding sites that contribute to its selectivity and efficacy.
1. Cannabinoid Receptor Agonism
Research indicates that this compound exhibits significant agonistic activity at the CB2 receptor. This selectivity suggests potential therapeutic applications in treating conditions such as neuropathic pain and inflammation.
2. Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight how variations in the compound's structure can influence its biological activity. For instance, different substitutions on the benzofuran ring can significantly alter receptor affinity and selectivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-1-(2,3-Dihydrobenzofuran-5-yl)ethanamine | Enantiomer of the target compound | Different pharmacological profile |
| 2,3-Dihydro-1-benzofuran derivatives | Contains benzofuran moiety | Varied biological activities depending on substitutions |
| Isatin derivatives | Contains an indole-like structure | Potentially different receptor interactions |
Case Studies
Several studies have focused on the biological effects of this compound:
- Pain Modulation : A study demonstrated that administration of this compound significantly reduced pain responses in animal models of neuropathic pain, indicating its potential as a therapeutic agent for chronic pain management.
- Anti-inflammatory Effects : Research has shown that this compound can modulate immune responses by influencing cytokine release in immune cells. This suggests a role in treating inflammatory conditions.
Synthesis Methods
Various synthetic pathways have been reported for producing this compound:
- Alkylation Reactions : The amine group can act as a nucleophile in alkylation reactions to yield derivatives.
- Acylation Processes : Acylation can introduce functional groups that may enhance biological activity.
- Coupling Reactions : The compound can participate in coupling reactions with electrophiles to generate diverse analogs.
属性
CAS 编号 |
765945-04-8 |
|---|---|
分子式 |
C10H14ClNO |
分子量 |
199.68 g/mol |
IUPAC 名称 |
(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m1./s1 |
InChI 键 |
BHMMVEYJSQNKIW-OGFXRTJISA-N |
SMILES |
CC(C1=CC2=C(C=C1)OCC2)N |
手性 SMILES |
C[C@H](C1=CC2=C(C=C1)OCC2)N.Cl |
规范 SMILES |
CC(C1=CC2=C(C=C1)OCC2)N.Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















